N-[4-(4-methyl-2-propan-2-ylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(4-methyl-2-propan-2-ylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a thiazole ring, and an acetamide group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(4-methyl-2-propan-2-ylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-9(2)12-7-17(4)5-6-18(12)13(20)11-8-21-14(16-11)15-10(3)19/h8-9,12H,5-7H2,1-4H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXXBFDWRGXBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1C(=O)C2=CSC(=N2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methyl-2-propan-2-ylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-methyl-2-propan-2-ylpiperazine. This can be achieved through the reaction of 1,2-dichloroethane with isopropylamine, followed by methylation using methyl iodide.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be accomplished by reacting 2-aminothiazole with acetic anhydride to introduce the acetamide group.
Coupling Reaction: Finally, the piperazine derivative is coupled with the thiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methyl-2-propan-2-ylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-methyl-2-propan-2-ylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown potential as a pharmacophore in the design of new drugs. Its piperazine and thiazole moieties are known to interact with various biological targets, making it a candidate for the development of therapeutic agents for diseases such as cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers to enhance their mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-2-propan-2-ylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, while the thiazole ring may bind to enzymes or other proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-propan-2-ylpiperazine-1-carbonyl)benzamide
- N-(4-methyl-2-propan-2-ylpiperazine-1-carbonyl)pyridine
- N-(4-methyl-2-propan-2-ylpiperazine-1-carbonyl)thiophene
Uniqueness
Compared to these similar compounds, N-[4-(4-methyl-2-propan-2-ylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring can engage in specific interactions that are not possible with benzene, pyridine, or thiophene rings, potentially leading to unique biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
